

Deoxyneocryptotanshinone: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyneocryptotanshinone, a lipophilic diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), is a member of the tanshinone family of compounds. Traditionally used in Chinese medicine for various ailments, recent scientific investigations have begun to elucidate the specific biological activities of its individual constituents. This technical guide provides a comprehensive overview of the known biological activities of

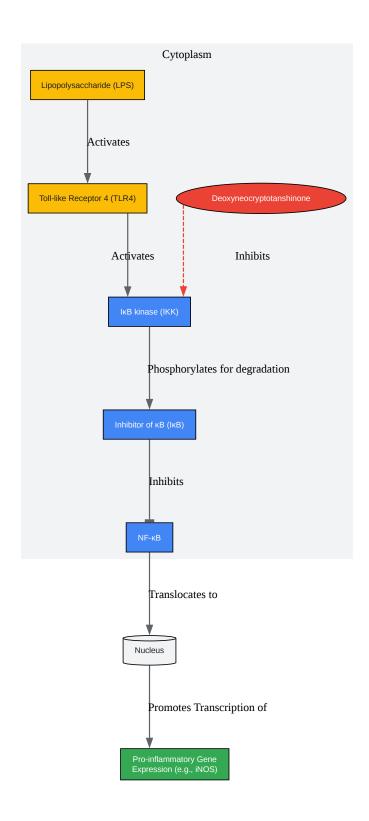
Deoxyneocryptotanshinone, with a focus on its enzymatic inhibition, and potential anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Core Biological Activities

Deoxyneocryptotanshinone has demonstrated inhibitory activity against key enzymes implicated in disease pathogenesis. The primary reported activities are the inhibition of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).

Data Presentation: Quantitative Analysis of Bioactivity

The following table summarizes the available quantitative data on the inhibitory activities of **Deoxyneocryptotanshinone**.


Target Enzyme	Activity	IC50 Value (μM)
Beta-secretase 1 (BACE1)	Inhibition	11.53
Protein Tyrosine Phosphatase 1B (PTP1B)	Inhibition	133.5

Signaling Pathways

While direct studies on the signaling pathways modulated by **Deoxyneocryptotanshinone** are limited, research on structurally similar tanshinones, such as Neocryptotanshinone, provides valuable insights into its potential mechanisms of action. The anti-inflammatory effects of these related compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that **Deoxyneocryptotanshinone** shares this mechanism.

Visualizing the Potential NF-kB Inhibitory Pathway

Click to download full resolution via product page

 To cite this document: BenchChem. [Deoxyneocryptotanshinone: A Technical Guide to its Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152326#deoxyneocryptotanshinone-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com